2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6OS/c17-16(18,19)11-5-1-2-6-12(11)22-13(26)9-27-15-24-23-14(25(15)20)10-4-3-7-21-8-10/h1-8H,9,20H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYBVFGQHXVCJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the pyridine and trifluoromethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The triazole and pyridine rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Pyridine vs.
Amino Group Significance: The 4-amino group in the target compound and analogs (e.g., AM31 ) is critical for hydrogen bonding with biological targets, enhancing binding affinity.
Trifluoromethyl Phenyl vs. Other Aryl Groups: The 2-(trifluoromethyl)phenyl group in the target compound likely improves metabolic stability compared to non-halogenated aryl groups (e.g., 2-ethoxyphenyl in ), as CF3 groups resist oxidative degradation .
Activity Trends : Electron-withdrawing substituents (e.g., nitro in AM31 ) on the terminal phenyl ring enhance antimicrobial and enzyme inhibitory activities, while bulky groups (e.g., allyl in ) may sterically hinder target interactions.
Pharmacological Performance
- Anti-Exudative Activity : The furan-2-yl analog () showed 45–50% inhibition of edema in rat models at 10 mg/kg, comparable to diclofenac sodium. The target compound’s pyridinyl group may enhance activity due to improved solubility and target affinity.
- Antimicrobial Activity: N-substituted aryl analogs () exhibited MIC values of 12.5–50 µg/mL against E. coli, S. aureus, and A. niger, with electron-withdrawing groups (e.g., -NO2) enhancing potency.
- Enzyme Inhibition: AM31 () demonstrated sub-nanomolar binding to HIV-1 reverse transcriptase, suggesting the target compound’s pyridinyl group could similarly interact with catalytic sites.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 441.5 g/mol. Its IUPAC name is This compound . The compound features a triazole ring, a sulfanyl group, and a trifluoromethyl phenyl group that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring and sulfanyl group facilitate strong interactions with active sites on enzymes and receptors, leading to inhibition or modulation of their activities. This mechanism is crucial in therapeutic applications such as antifungal and antibacterial treatments.
Antifungal Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antifungal properties. For instance, compounds similar to the one have shown efficacy against strains of Candida and Geotrichum, often outperforming established antifungals like fluconazole. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .
Antibacterial Activity
The compound's structural features suggest potential antibacterial activity. Research indicates that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, compounds tested against Staphylococcus aureus and Escherichia coli have shown promising results with varying degrees of effectiveness .
Case Study 1: Antifungal Efficacy
A study focused on pyridine-based triazoles reported that certain derivatives exhibited superior antifungal activity compared to traditional agents. The structure–activity relationship (SAR) analysis revealed that modifications in the aryl substituents significantly affected potency .
Case Study 2: Antibacterial Screening
In another investigation, a series of triazole derivatives were synthesized and tested for antibacterial properties using the agar disc-diffusion method. Several compounds demonstrated notable inhibition against E. coli and P. mirabilis, suggesting that the incorporation of specific functional groups enhances their antimicrobial action .
Q & A
(Basic) How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Reaction Temperature: Maintain reflux conditions (e.g., 80–100°C) during cyclization of intermediates like 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol .
- Solvent Choice: Use polar aprotic solvents like DMF or ethanol to enhance nucleophilic substitution during thioether bond formation .
- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure product. Monitor purity via HPLC (>95%) .
(Advanced) What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies often arise from experimental variables. Mitigation strategies include:
- Standardized Assays: Use validated in vitro models (e.g., broth microdilution for antimicrobial activity) with consistent inoculum sizes and positive controls .
- Dose-Response Curves: Establish EC50/IC50 values across multiple concentrations to account for potency variations .
- Analytical Validation: Confirm compound stability under assay conditions using LC-MS to rule out degradation artifacts .
(Basic) What analytical techniques confirm structural integrity post-synthesis?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies key protons (e.g., pyridinyl aromatic signals at δ 8.5–9.0 ppm) and confirms substituent positions .
- IR Spectroscopy: Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide moiety) .
- HPLC-PDA: Quantify purity (>95%) and detect trace impurities using a C18 column with acetonitrile/water gradients .
(Advanced) How can computational methods elucidate the compound’s 3D conformation?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structures to determine bond angles and intermolecular interactions (e.g., hydrogen bonding with the trifluoromethyl group) .
- Molecular Docking: Simulate binding poses with target proteins (e.g., fungal CYP51 for antifungal studies) using AutoDock Vina .
- DFT Calculations: Optimize geometry and calculate electrostatic potential maps to predict reactive sites .
(Basic) What in vitro assays evaluate antimicrobial potential?
Methodological Answer:
- Broth Microdilution (CLSI Guidelines): Determine MIC values against bacterial/fungal strains (e.g., Candida albicans ATCC 90028) .
- Agar Diffusion: Assess zone-of-inhibition diameter using 6 mm discs impregnated with 50 µg/mL compound .
- Time-Kill Assays: Monitor bactericidal/fungicidal activity over 24 hours .
(Advanced) How to investigate interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to immobilized targets (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
- Fluorescence Quenching: Monitor tryptophan emission shifts upon ligand binding to assess conformational changes .
(Advanced) How to modify triazole substituents to enhance biological efficacy?
Methodological Answer:
- Stepwise Alkylation: Introduce alkyl/aryl groups at the 4-amino position of the triazole ring using α-chloroacetamides under basic conditions (KOH/DMF) .
- Heterocyclic Fusion: Attach pyridine or furan rings via Paal-Knorr condensation to improve target selectivity .
- SAR Analysis: Compare IC50 values of derivatives to identify critical substituents (e.g., trifluoromethyl enhances lipophilicity) .
(Basic) What preliminary toxicity screening is required before in vivo studies?
Methodological Answer:
- MTT Assay: Assess cytotoxicity in mammalian cell lines (e.g., HEK293) at 10–100 µM for 48 hours .
- Hemolysis Test: Incubate with erythrocytes (2% suspension) to evaluate membrane disruption .
- Acute Toxicity (OECD 423): Administer 300 mg/kg orally to rats, monitor mortality/behavior for 14 days .
(Advanced) How to address conflicting mechanistic data in cellular models?
Methodological Answer:
- Orthogonal Assays: Cross-validate results using siRNA knockdown (target gene) and rescue experiments .
- Transcriptomics/Proteomics: Identify differentially expressed genes/proteins post-treatment to map pathways .
- Subcellular Localization: Use confocal microscopy with fluorescent probes to track compound distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
